H-D-Gln(Trt)-OH.H2O chemical properties and structure
H-D-Gln(Trt)-OH.H2O chemical properties and structure
An In-Depth Technical Guide to H-D-Gln(Trt)-OH.H₂O: Properties, Structure, and Application in Peptide Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of peptide science, the synthesis of complex, high-purity peptides is a foundational challenge. The incorporation of specific amino acids can present unique difficulties, necessitating a strategic approach to chemical protection and synthesis protocols. D-Glutamine, a non-proteinogenic amino acid, is one such residue whose inclusion requires careful management of its reactive side-chain amide. This guide provides a comprehensive technical overview of H-D-Gln(Trt)-OH·H₂O, a critical protected amino acid derivative designed to overcome these challenges. We will explore its physicochemical properties, molecular structure, and its pivotal role as its Nα-Fmoc protected counterpart, Fmoc-D-Gln(Trt)-OH, in modern solid-phase peptide synthesis (SPPS). This document is designed to serve as a practical resource, blending established chemical principles with field-proven insights to empower researchers in the synthesis of novel and challenging peptide sequences.
Physicochemical and Structural Characteristics
A thorough understanding of a synthesis building block begins with its fundamental chemical and physical properties. H-D-Gln(Trt)-OH·H₂O is a derivative of D-glutamine where the side-chain amide is protected by a triphenylmethyl (trityl) group.[1] This modification is not trivial; it fundamentally alters the molecule's behavior in synthesis environments.
Molecular Structure
The structure of H-D-Gln(Trt)-OH·H₂O is defined by the D-stereoisomer of glutamine, which is crucial for its role in constructing peptides with specific three-dimensional conformations not found in natural proteins. The key feature is the bulky trityl group attached to the delta-amide nitrogen.[2]
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IUPAC Name: (2R)-2-amino-5-oxo-5-(tritylamino)pentanoic acid hydrate
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CAS Number: 200625-76-9
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Molecular Formula: C₂₄H₂₄N₂O₃·H₂O[3]
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Molecular Weight: 406.5 g/mol [3]
The presence of the trityl group imparts significant steric bulk and hydrophobicity, which are central to its function in peptide synthesis.
Physicochemical Properties
The physical properties of this derivative, particularly its solubility, represent a significant advantage over its unprotected counterparts. The unprotected Fmoc-D-Gln-OH exhibits notoriously poor solubility in standard SPPS solvents, which can lead to incomplete and inefficient coupling reactions.[4][5] The introduction of the trityl group dramatically mitigates this issue.[4][6]
| Property | Description | Significance in Synthesis |
| Appearance | White to off-white solid powder.[] | Indicates purity and stability. |
| Solubility | Soluble in organic solvents such as DMF, NMP, CH₂Cl₂, Chloroform, DMSO, and Acetone.[6][8] | Enhanced solubility ensures efficient and complete coupling reactions during SPPS, preventing peptide truncations and deletions.[5] |
| Storage | Store at -20°C or at room temperature under an inert atmosphere, protected from light.[][9] | Proper storage is essential to maintain the integrity and purity of the reagent over time. |
The Role of the Trityl Group in Fmoc-SPPS
The primary application of H-D-Gln(Trt)-OH is as a precursor to Fmoc-D-Gln(Trt)-OH, the standard building block for introducing D-glutamine residues in Fmoc-based solid-phase peptide synthesis.[10] The trityl group is the cornerstone of its efficacy, directly addressing the inherent reactivity of the glutamine side chain.
The "Glutamine Problem" in Peptide Synthesis
Incorporating glutamine into a growing peptide chain presents two major risks of side reactions:
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Nitrile Formation: During the activation of the carboxylic acid for coupling (e.g., with carbodiimide reagents), the side-chain amide can undergo dehydration to form a nitrile derivative. This irreversible modification results in a significant impurity that is difficult to separate from the target peptide.[4][11]
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Pyroglutamate Formation: An unprotected N-terminal glutamine residue is prone to intramolecular cyclization, where the N-terminal amine attacks the side-chain amide to form a pyroglutamate ring. This reaction truncates the peptide chain and is a common source of failed sequences.[5][11]
The Trityl Solution: Steric Hindrance and Strategic Lability
The trityl group provides an elegant solution to the glutamine problem by acting as a robust, yet removable, shield for the side-chain amide.
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Prevention of Side Reactions: The sheer steric bulk of the three phenyl rings on the trityl group effectively prevents both dehydration to a nitrile and cyclization to pyroglutamate.[5][11]
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Orthogonal Stability: The Trt group is completely stable to the basic conditions used for Nα-Fmoc group removal (typically 20% piperidine in DMF), ensuring the side chain remains protected throughout the iterative cycles of peptide elongation.[11]
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Acid Lability: The Trt group is designed to be cleaved under the strongly acidic conditions of the final deprotection and resin cleavage step. It is readily removed by trifluoroacetic acid (TFA), which is a standard component of cleavage cocktails.[1][2]
Caption: The Glutamine Problem and the Trityl Solution in SPPS.
Experimental Protocols and Methodologies
The following protocols outline the standard use of Fmoc-D-Gln(Trt)-OH in an automated or manual Fmoc-SPPS workflow. The equivalencies provided are typical but may require optimization based on the specific peptide sequence and resin.
Protocol: Incorporation of Fmoc-D-Gln(Trt)-OH into a Peptide Sequence
This protocol assumes the synthesis is proceeding on a solid support (resin) with a free N-terminal amine ready for coupling.
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Resin Preparation: Swell the peptide-resin in dimethylformamide (DMF) for 30-60 minutes. Drain the solvent.
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Fmoc Deprotection:
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Add a solution of 20% piperidine in DMF to the resin.
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Agitate for 5-10 minutes. Drain.
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Repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal. Drain.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 cycles) to remove all traces of piperidine and its byproducts.
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Coupling Cocktail Preparation (Activation):
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In a separate vessel, dissolve Fmoc-D-Gln(Trt)-OH (3-5 equivalents relative to resin loading) in DMF.
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Add an activating agent (e.g., HBTU, 3-5 eq.) and a base (e.g., DIPEA, 6-10 eq.).
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Allow the mixture to pre-activate for 2-5 minutes. Rationale: This pre-activation step forms the reactive ester of the amino acid, preparing it for efficient amide bond formation with the resin-bound peptide.
-
-
Coupling Reaction:
-
Add the activated coupling cocktail to the deprotected peptide-resin.
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Agitate for 1-2 hours at room temperature. Rationale: The enhanced solubility of Fmoc-D-Gln(Trt)-OH ensures the reagent remains dissolved, facilitating a complete reaction.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 cycles) to remove excess reagents and byproducts.
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Confirmation (Optional but Recommended): Perform a Kaiser test or other ninhydrin-based test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, a second coupling (recoupling) may be necessary.
Protocol: Cleavage and Trityl Group Removal
Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and all side-chain protecting groups, including the trityl group, are removed simultaneously.
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Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) to remove DMF, then dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A standard and highly effective mixture is 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS) .
-
TFA: The strong acid that cleaves the peptide from the resin and removes acid-labile protecting groups like Trt and Boc.
-
H₂O: A scavenger that also helps with peptide solubility.
-
TIS: A critical scavenger for quenching the highly reactive trityl cations that are generated during cleavage.[11] Trustworthiness Pillar: Without an effective scavenger like TIS, these cations can reattach to the peptide or modify sensitive residues like Tryptophan, leading to significant impurities.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (approx. 40 mL). A white precipitate should form.
-
-
Isolation and Drying:
-
Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Wash the peptide pellet 2-3 more times with cold diethyl ether to remove residual scavengers.
-
Dry the final peptide pellet under vacuum to yield the crude product. The peptide is now ready for purification by HPLC.[5]
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Workflow Visualization: SPPS Cycle
Caption: A single cycle of Solid-Phase Peptide Synthesis (SPPS).
Quality Control and Analysis
The identity and purity of the starting material, Fmoc-D-Gln(Trt)-OH, should be confirmed prior to use. Supplier Certificates of Analysis (CoA) typically provide HPLC data for purity (≥98% is standard) and IR spectroscopy for identity confirmation.
For the final synthesized peptide, the primary analytical methods are:
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Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Used to assess the purity of the crude peptide and to purify it to the desired level.
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Mass Spectrometry (MS): Used to confirm the identity of the final product by verifying that its molecular weight matches the theoretical calculated mass.
Conclusion
H-D-Gln(Trt)-OH·H₂O, and its direct application form Fmoc-D-Gln(Trt)-OH, represents a cornerstone reagent for the successful synthesis of D-glutamine-containing peptides. Its trityl-protected side chain provides an essential shield against deleterious side reactions while simultaneously enhancing solubility, a key factor for achieving high coupling efficiencies.[5][11] By preventing nitrile and pyroglutamate formation, this building block directly contributes to higher purity and yield of the target peptide.[4][11] A comprehensive understanding of its properties and the rationale behind the associated protocols is fundamental for any researcher aiming to synthesize complex peptides for therapeutic, diagnostic, or basic research applications.
References
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Fields, C. G., et al. (1996). Protection of asparagine and glutamine during N alpha-Bpoc-based solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 47(3), 209-213. Retrieved from [Link]
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APPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. APPTec. Retrieved from [Link]
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Anaspec. (n.d.). Fmoc-D-Gln(Trt)-OH. Anaspec. Retrieved from [Link]
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Aapptec Peptides. (n.d.). H-Gln(Trt)-OH H2O. Aapptec Peptides. Retrieved from [Link]
-
BioCrick. (n.d.). H-Gln(Trt)-OH. BioCrick. Retrieved from [Link]
- de la Torre, B. G., et al. (n.d.). Solid-phase peptide synthesis using N-trityl-amino acids. Letters in Peptide Science.
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PeerJ. (n.d.). 1 NMR spectra and HPLC chromatograms. PeerJ. Retrieved from [Link]
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Career Henan Chemical Co. (n.d.). H-Gln(Trt)-OH. Career Henan Chemical Co. Retrieved from [Link]
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PubChem. (n.d.). (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(triphenylmethyl)carbamoyl]butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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